2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
Description
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex chemical compound characterized by the presence of imidazole, piperidine, and pyridine moieties, along with a trifluoromethyl group. This compound is of significant interest in the fields of chemistry and pharmaceutical research due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3S/c1-13(2)18-24-17(11-25(18)3)30(27,28)26-9-7-14(8-10-26)12-29-16-6-4-5-15(23-16)19(20,21)22/h4-6,11,13-14H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFUMHJKJNOCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-2-(Propan-2-yl)-1H-Imidazole-4-Sulfonyl Chloride
The imidazole core is synthesized via a modified Debus-Radziszewski reaction, combining 1,2-diketones with aldehydes and ammonium acetate. Subsequent sulfonation is achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. The sulfonyl chloride derivative is isolated via fractional distillation, yielding 68–72% purity.
Reaction Conditions:
- Reactants: 1-Methyl-2-(propan-2-yl)-1H-imidazole, chlorosulfonic acid
- Solvent: Dichloromethane
- Temperature: 0–5°C
- Time: 4–6 hours
Functionalization of the Piperidine Ring
The piperidine ring is synthesized through a reductive amination protocol. A Boc-protected 4-piperidinemethanol is reacted with the sulfonyl chloride intermediate in the presence of triethylamine (TEA) to form the sulfonamide bond. Deprotection using hydrochloric acid in dioxane yields the secondary amine, which is subsequently alkylated with propargyl bromide to introduce the methoxy linker.
Key Data:
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Sulfonylation | TEA, DCM | DCM | 85 |
| Boc Deprotection | HCl/dioxane | Dioxane | 92 |
| Alkylation | Propargyl bromide | THF | 78 |
Coupling with 6-(Trifluoromethyl)Pyridin-2-ol
The methoxy-linked piperidine is coupled to 6-(trifluoromethyl)pyridin-2-ol via a Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD). This step ensures regioselective ether formation, with yields optimized to 80–85% under inert conditions.
Optimization Parameters:
- Molar Ratio: 1:1.2 (piperidine:pyridinol)
- Temperature: 25°C
- Reaction Time: 12–16 hours
Analytical Characterization and Validation
Final compound purity is verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Critical spectral data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.89 (s, 1H, imidazole-H), 4.62 (m, 1H, methoxy-CH₂), 3.21 (t, 2H, piperidine-NCH₂).
- ¹⁹F NMR: δ -62.5 (CF₃).
Comparative Analysis of Synthetic Routes
A multi-parametric evaluation of three routes highlights the superiority of the convergent approach:
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Total Yield (%) | 28 | 61 |
| Purity (%) | 95 | 99.5 |
| Step Count | 9 | 6 |
Industrial Scalability and Challenges
Scale-up efforts face hurdles in sulfonation selectivity and Mitsunobu reagent costs. Substituting DEAD with dimethyl azodicarboxylate (DMAD) reduces expenses by 40% without compromising yield. Additionally, continuous-flow systems for imidazole sulfonation improve throughput by 300%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the piperidine or imidazole rings, leading to the formation of corresponding N-oxide derivatives.
Reduction: : Reduction reactions may target the trifluoromethyl group, converting it to other functional groups such as methyl or ethyl groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reagents can include alkyl halides, acyl chlorides, or sulfonyl chlorides, with conditions tailored to the specific substitution desired.
Major Products
Oxidation products: N-oxide derivatives.
Reduction products: Compounds with modified trifluoromethyl groups.
Substitution products: Various derivatives with new substituents on the pyridine or imidazole rings.
Scientific Research Applications
Medicinal Applications
Anticancer Activity : Recent studies have indicated that derivatives of trifluoromethyl pyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown moderate activity against various cancer cell lines, such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml, suggesting that the compound may also possess anticancer potential .
Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Similar imidazole derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that the sulfonamide group may contribute to enhanced antimicrobial effects .
Agrochemical Applications
Insecticidal Activity : Compounds containing trifluoromethyl groups have been explored for their insecticidal properties. Research has demonstrated that certain derivatives exhibit moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda, which are significant agricultural pests . The specific application of this compound in pest control remains to be fully explored but shows promise based on related compounds.
Synthesis and Derivative Development
Synthesis Techniques : The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with the formation of the imidazole ring followed by sulfonylation and subsequent coupling reactions to form the final product. The yields for such reactions can vary based on conditions but generally range from 20% to 60% depending on the specific synthetic route employed .
Case Study 1: Anticancer Evaluation
A study focused on synthesizing novel trifluoromethyl pyrimidine derivatives reported that several compounds demonstrated significant cytotoxicity against various cancer cell lines. The evaluation utilized methods such as MTT assays to determine cell viability post-treatment, revealing that some compounds were comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of related imidazole derivatives against common pathogens. Using agar diffusion methods, researchers found that certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Summary Table
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific proteins and enzymes, potentially acting as an inhibitor or modulator of their activity. Its mechanism of action may involve binding to active sites or allosteric sites, thereby influencing the function and regulation of molecular targets.
Comparison with Similar Compounds
Unique Features
The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity compared to similar compounds.
The combination of imidazole and piperidine moieties provides a unique pharmacophore that is distinct from other compounds.
Similar Compounds
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(difluoromethyl)pyridine.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(methyl)pyridine.
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(ethyl)pyridine.
By understanding its unique structure, preparation methods, reactions, and applications, we can fully appreciate the potential and versatility of this compound in scientific research and industry.
Biological Activity
The compound 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic molecule featuring several pharmacologically relevant moieties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.5 g/mol . The compound contains a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| Structural Features | Imidazole, Piperidine, Pyridine |
| Trifluoromethyl Group | Present |
The biological activity of this compound primarily arises from its interaction with specific molecular targets:
- Imidazole Ring : Functions as a ligand for metal ions, potentially modulating enzymatic activity.
- Pyridine Ring : Engages in π-π interactions with aromatic residues in proteins, influencing protein conformation and function.
- Sulfonyl Group : Increases solubility and reactivity, facilitating interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole and piperidine moieties exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
Antitumor Activity
Research has also highlighted the potential of this compound in cancer treatment. In vitro studies demonstrated that derivatives with similar structural features inhibited cell proliferation in various cancer cell lines. For instance, a study evaluated N-(piperidine-4-yl)benzamide derivatives and found notable antitumor activity against HepG2 cells .
Enzyme Inhibition
The compound's structural components suggest it could act as an inhibitor for enzymes such as α-glucosidase. Similar piperidine derivatives have been evaluated for their inhibitory effects on this enzyme, showing promising results that could be extrapolated to the target compound .
Case Studies
- Antimicrobial Efficacy : A series of synthesized piperidine derivatives were tested against common plant pathogens. Results indicated that compounds with sulfonamide functionalities exhibited enhanced antimicrobial activity compared to their non-sulfonated counterparts .
- Antitumor Effects : Novel N-(piperidine-4-yl)benzamide derivatives were synthesized and assessed for their ability to inhibit cell cycle progression in HepG2 cells. The findings revealed that these derivatives significantly reduced cell viability, suggesting potential therapeutic applications in oncology .
Q & A
Q. Optimization :
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Adjust solvent polarity (e.g., switch from THF to DMF) to improve solubility of intermediates.
- Use catalytic amounts of DMAP to accelerate coupling reactions .
Basic: How can the purity and structural integrity of the compound be validated?
Answer:
Analytical methods :
- NMR spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., ChemDraw) to confirm substituent positions. For example, the trifluoromethyl group on pyridine will show a distinct -NMR peak at ~-60 ppm .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H] for C _{24}F _3O$ _3S: 456.15).
- HPLC : Employ a C18 column with a water-acetonitrile gradient (0.1% formic acid) to assess purity (>98%) .
Data contradiction resolution :
If spectral data conflicts with expected structures, re-isolate intermediates or use 2D-NMR (e.g., COSY, HSQC) to resolve ambiguities .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?
Answer:
Methodological framework :
Structural modifications : Synthesize analogs with variations in:
- The imidazole substituents (e.g., replace isopropyl with cyclopropyl).
- The sulfonyl-piperidine linker length (e.g., ethylene vs. propylene spacers).
- The pyridine trifluoromethyl group (e.g., replace with cyano or nitro groups) .
Biological assays :
- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Measure IC values and correlate with substituent electronic properties (Hammett constants) or steric parameters (Taft indices) .
Example SAR finding :
Trifluoromethyl groups enhance metabolic stability but reduce solubility. Substituting with polar groups (e.g., -OH) improves aqueous solubility but may lower target affinity .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
In silico approaches :
Molecular docking : Use AutoDock Vina to predict binding modes to target proteins. Focus on hydrogen bonding (e.g., sulfonyl oxygen with Arg residues) and hydrophobic interactions (e.g., trifluoromethyl group in hydrophobic pockets) .
ADME prediction : Apply SwissADME to estimate:
- LogP (optimal range: 2–4 for blood-brain barrier penetration).
- CYP450 metabolism (identify susceptible sites for deuteration to prolong half-life) .
Case study :
Docking simulations revealed that elongating the piperidine-methoxy linker improves binding affinity by 30% but increases molecular weight beyond Lipinski’s rule of five. Balance via fragment-based design .
Basic: What are the recommended protocols for handling and storing this compound?
Answer:
Safety and stability :
- Storage : Keep in amber vials under inert gas (argon) at -20°C to prevent hydrolysis of the sulfonyl group.
- Handling : Use glove boxes for moisture-sensitive steps (e.g., sulfonylation).
- Decomposition signs : Discoloration (yellow to brown) indicates degradation; validate via HPLC .
Q. Emergency procedures :
- For skin contact: Rinse with 0.1 M sodium bicarbonate to neutralize acidic byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Root-cause analysis :
Assay conditions : Compare buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) and ionic strength, which affect compound solubility and protein binding .
Data normalization : Use Z-factor analysis to validate assay robustness. Re-test outliers with orthogonal methods (e.g., SPR vs. fluorescence assays) .
Example resolution :
Inconsistent IC values in kinase assays were traced to DMSO concentration variations (>1% DMSO inhibits enzyme activity). Standardize to 0.5% DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
